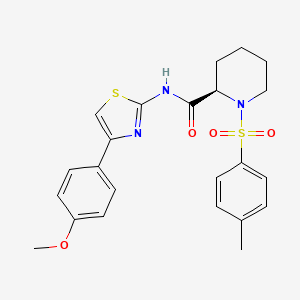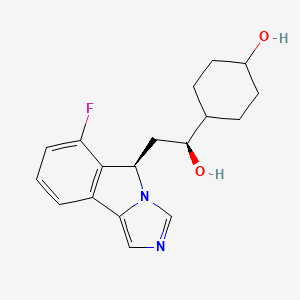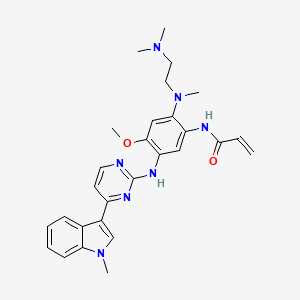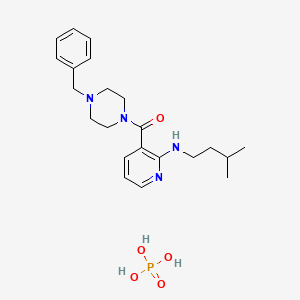
NSI-189 phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSI-189 Phosphate is a novel neurogenic compound developed by Neuralstem, Inc. It is primarily known for its potential as an antidepressant and cognitive enhancer. This compound has shown promise in stimulating neurogenesis, particularly in the hippocampus, a region of the brain associated with memory and emotional regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSI-189 Phosphate involves multiple steps, starting with the preparation of the core structure, which includes a benzylpiperazine moiety and a pyridinylmethanone group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NSI-189-Phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Katalysatoren.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platin.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
NSI-189-Phosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung neurogener und neurotropher Prozesse verwendet.
Biologie: Untersucht für seine Auswirkungen auf Neurogenese und Neuroplastizität.
Medizin: Als potenzielle Behandlung für schwere depressive Störung, kognitive Beeinträchtigung und neurodegenerative Erkrankungen untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer neurogener Medikamente und kognitiver Verstärker
5. Wirkmechanismus
Der genaue Wirkmechanismus von NSI-189-Phosphat ist nicht vollständig geklärt. Es wird angenommen, dass es durch die Förderung der Neurogenese im Hippocampus wirkt. Dies beinhaltet die Stimulation von brain-derived neurotrophic factor (BDNF) Signalwegen, die eine entscheidende Rolle beim Wachstum und Überleben von Neuronen spielen. Die Verbindung scheint auch die Neuroplastizität zu verbessern, d.h. die Fähigkeit des Gehirns, sich durch Bildung neuer neuronaler Verbindungen neu zu organisieren .
Ähnliche Verbindungen:
ALTO-100: Eine weitere neurogene Verbindung mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
BDNF-Modulatoren: Verbindungen, die die Signalübertragung von brain-derived neurotrophic factor modulieren, wie z. B. 7,8-Dihydroxyflavone.
Einzigartigkeit: NSI-189-Phosphat ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die einen Benzylpiperazin-Rest mit einer Pyridinylmethanon-Gruppe kombiniert. Es wird angenommen, dass diese Struktur zu seinen starken neurogenen und neurotrophen Wirkungen beiträgt, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neurologischer Erkrankungen macht .
Wirkmechanismus
The exact mechanism of action of NSI-189 Phosphate is not fully understood. it is believed to work by promoting neurogenesis in the hippocampus. This involves the stimulation of brain-derived neurotrophic factor (BDNF) signaling pathways, which play a crucial role in the growth and survival of neurons. The compound also appears to enhance neuroplasticity, which is the brain’s ability to reorganize itself by forming new neural connections .
Vergleich Mit ähnlichen Verbindungen
ALTO-100: Another neurogenic compound with similar properties but different chemical structure.
BDNF Modulators: Compounds that modulate brain-derived neurotrophic factor signaling, such as 7,8-dihydroxyflavone.
Uniqueness: NSI-189 Phosphate is unique due to its specific chemical structure, which combines a benzylpiperazine moiety with a pyridinylmethanone group. This structure is believed to contribute to its potent neurogenic and neurotrophic effects, making it a promising candidate for the treatment of various neurological conditions .
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMGALTTIYPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N4O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270138-41-4 |
Source


|
| Record name | NSI-189 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSI-189 PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX0VO60T62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)
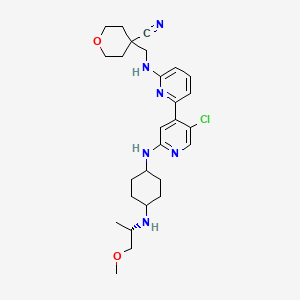
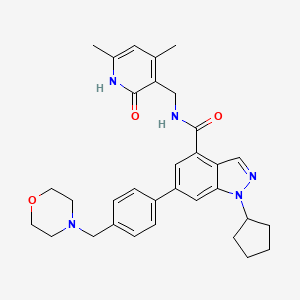
![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)
